

4-(Benzyloxy)-2,6-difluorobenzaldehyde

molecular weight

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Compound of Interest

Compound Name: 4-(Benzyloxy)-2,6-difluorobenzaldehyde

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An In-depth Technical Guide to **4-(Benzyloxy)-2,6-difluorobenzaldehyde**: Synthesis, Properties, and Applications in Drug Discovery

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Abstract

4-(Benzyloxy)-2,6-difluorobenzaldehyde is a key synthetic intermediate prized in medicinal chemistry for its unique structural features. The presence of two fluorine atoms on the aromatic ring, combined with a reactive aldehyde and a stable, yet cleavable, benzyloxy protecting group, provides a versatile scaffold for the development of novel therapeutic agents. This guide offers an in-depth exploration of its molecular characteristics, a detailed synthesis protocol grounded in established chemical principles, and a review of its applications in modern drug discovery, particularly in oncology and neuropharmacology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Core Molecular Profile

4-(Benzyloxy)-2,6-difluorobenzaldehyde is an aromatic aldehyde with the chemical formula $C_{14}H_{10}F_2O_2$. Its molecular structure is characterized by a benzaldehyde core substituted with two fluorine atoms ortho to the aldehyde group and a benzyloxy group in the para position. The

strategic placement of these functionalities is critical to its utility. The fluorine atoms modulate the electronic properties of the ring and can enhance the metabolic stability and binding affinity of derivative compounds. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the benzyloxy group protects the phenolic hydroxyl, allowing for selective reactions at other sites before its potential removal in later synthetic stages.

Physicochemical and Structural Data

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and research. The key quantitative data for **4-(Benzyloxy)-2,6-difluorobenzaldehyde** are summarized below.

Property	Value	Source
Molecular Weight	248.225 g/mol	[1]
Molecular Formula	C ₁₄ H ₁₀ F ₂ O ₂	[1]
CAS Number	918524-93-3	[1]
Density	1.3 ± 0.1 g/cm ³	[1]
Boiling Point	338.9 ± 37.0 °C at 760 mmHg	[1]
Canonical SMILES	C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)C=O)F	[2]

Synthesis and Purification Protocol

The synthesis of **4-(Benzyloxy)-2,6-difluorobenzaldehyde** is most commonly achieved via a Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this case, the precursor is 4-hydroxy-2,6-difluorobenzaldehyde, which is deprotonated by a mild base to form a phenoxide ion that subsequently acts as a nucleophile, attacking benzyl chloride to form the desired ether linkage.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a self-validating, step-by-step methodology for the synthesis and purification of the title compound.

Materials:

- 4-hydroxy-2,6-difluorobenzaldehyde
- Benzyl chloride
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2,6-difluorobenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
- **Solvent Addition:** Add a suitable volume of anhydrous DMF or DMSO to dissolve the starting materials. The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.
- **Addition of Benzylating Agent:** Add benzyl chloride (1.1 eq.) to the stirred solution.
- **Reaction Execution:** Heat the reaction mixture to 70-80 °C and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This method is a standard for preparing benzyloxybenzaldehyde derivatives[3]. A similar procedure is documented for the synthesis of the related 4-benzyloxy-3,5-difluorobenzaldehyde[4].

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.
- **Washing:** Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by silica gel column chromatography to obtain pure **4-(Benzyloxy)-2,6-difluorobenzaldehyde**.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is illustrated below.



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Caption: Logical workflow for the synthesis and purification of **4-(Benzyloxy)-2,6-difluorobenzaldehyde**.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **4-(Benzyloxy)-2,6-difluorobenzaldehyde** lies in its role as a versatile building block for synthesizing molecules with therapeutic potential. Its derivatives have been

explored in several key areas of drug discovery.

Oncology: Targeting Aldehyde Dehydrogenase (ALDH)

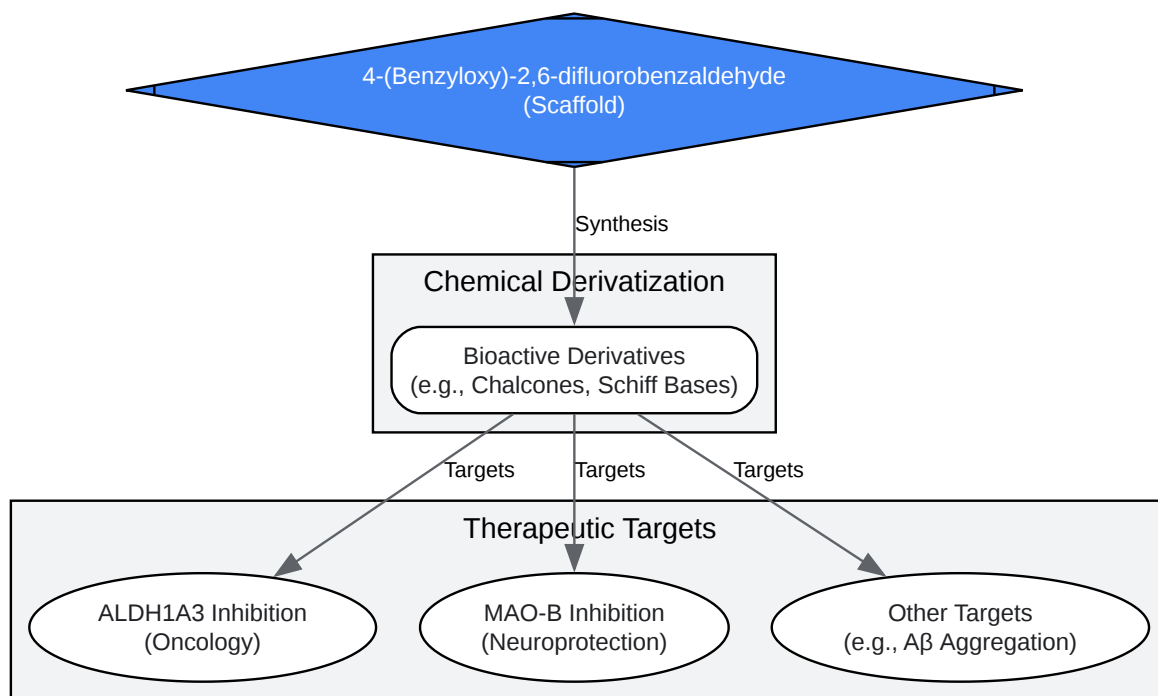
A significant application of benzyloxybenzaldehyde derivatives is in the development of inhibitors for Aldehyde Dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform.^[5] ALDH1A3 is overexpressed in various cancers and is linked to cancer stem cells and resistance to chemotherapy.^[5] Compounds derived from benzyloxybenzaldehyde scaffolds have been identified as potent and selective inhibitors of ALDH1A3, presenting a promising strategy for cancer therapy.^[3] The aldehyde functionality of the core molecule can be readily modified to interact with the enzyme's active site, while the substituted phenyl ring can be optimized to enhance binding affinity and selectivity.^[6]

Neurodegenerative Diseases

While direct applications of the title compound are still emerging, structurally related benzyloxy-substituted aromatic compounds have shown potential in the context of neurodegenerative diseases. For instance, derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B) for the potential treatment of Parkinson's disease.^[7] Furthermore, chalcones synthesized from benzyloxy precursors have been evaluated as multifunctional agents for Alzheimer's disease, targeting processes like A β aggregation and oxidative stress.^[7] This suggests that the **4-(benzyloxy)-2,6-difluorobenzaldehyde** scaffold could be a valuable starting point for developing novel neuroprotective agents.

Diagram of Application Potential

The relationship between the core chemical scaffold and its potential therapeutic targets is conceptualized in the following diagram.



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Caption: Relationship between the core aldehyde and its potential biological applications.

Analytical Characterization

To ensure the identity and purity of synthesized **4-(Benzyloxy)-2,6-difluorobenzaldehyde**, a combination of standard analytical techniques is employed. While experimentally determined spectra are not always publicly available, the expected spectroscopic data can be reliably predicted based on its structure.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 10 ppm), the aromatic protons of the benzyl group (typically 7.3-7.5 ppm), the methylene protons of the benzyl group (around 5.2 ppm), and the protons on the difluorinated aromatic ring.
- **¹³C NMR Spectroscopy:** The carbon NMR will show characteristic peaks for the carbonyl carbon of the aldehyde (around 185-195 ppm), carbons attached to fluorine (showing C-F coupling), and the various aromatic and aliphatic carbons.

- Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the molecular formula of $C_{14}H_{10}F_2O_2$.

Conclusion

4-(Benzyloxy)-2,6-difluorobenzaldehyde is a high-value chemical intermediate with significant potential in drug discovery and development. Its unique combination of a reactive aldehyde, a cleavable benzyloxy protecting group, and electron-withdrawing fluorine substituents provides a robust platform for the synthesis of complex and potentially therapeutic molecules. The demonstrated utility of its derivatives as potent enzyme inhibitors underscores its importance for researchers in medicinal chemistry and pharmaceutical sciences. This guide provides a foundational understanding of its synthesis, properties, and applications to facilitate its use in creating the next generation of targeted therapeutics.

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